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molecular formula C8H8N2 B7722732 2-Methylbenzimidazole CAS No. 30304-58-6

2-Methylbenzimidazole

Cat. No. B7722732
M. Wt: 132.16 g/mol
InChI Key: LDZYRENCLPUXAX-UHFFFAOYSA-N
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Patent
US06420409B1

Procedure details

Methanol (2 ml) and a 10% aqueous solution of sodium hydroxide (0.2 ml) were added to optically active 6-(2-benzoyloxy-1-pentane)sulfonylcarbamoyl-1-(2,4-dichlorobenzyl)-2-methyl-benzimidazole isomer with shorter retention time as obtained in Production Example 34 (277 mg) and the mixture was stirred for 90 minutes at room temperature. A 10% aqueous solution of sodium hydroxide (0.36 ml) was further added thereto and stirring was continued for 50 minutes under heating at 50° C. The solution was allowed to cool for 70 minutes to room temperature and 1N hydrochloric acid (1.4 ml) was added thereto and the resulting solution was cooled with ice. Deposited crystals were collected by filtration, washed three times with water (2 ml) and twice with chloroform (1ml), and dried by heating under reduced pressure to obtain optically active 1-(2,4-dichlorobenzyl)-6(2-hydroxy-1-pentane)sulfonyl-carbamoyl)-2-methylbenzimidazole with longer retention time on CHIRALPAK AD (79) (143 mg).
Quantity
277 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.2 mL
Type
reactant
Reaction Step Four
[Compound]
Name
6-(2-benzoyloxy-1-pentane)sulfonylcarbamoyl-1-(2,4-dichlorobenzyl)-2-methyl-benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][CH:4]=1.Cl.[CH3:13]O>>[CH3:13][C:4]1[NH:3][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
277 mg
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.36 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
Cl
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
6-(2-benzoyloxy-1-pentane)sulfonylcarbamoyl-1-(2,4-dichlorobenzyl)-2-methyl-benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 90 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 50 minutes
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
under heating at 50° C
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled with ice
FILTRATION
Type
FILTRATION
Details
Deposited crystals were collected by filtration
WASH
Type
WASH
Details
washed three times with water (2 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with chloroform (1ml), and dried
TEMPERATURE
Type
TEMPERATURE
Details
by heating under reduced pressure

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CC=1NC2=C(N1)C=CC=C2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 143 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06420409B1

Procedure details

Methanol (2 ml) and a 10% aqueous solution of sodium hydroxide (0.2 ml) were added to optically active 6-(2-benzoyloxy-1-pentane)sulfonylcarbamoyl-1-(2,4-dichlorobenzyl)-2-methyl-benzimidazole isomer with shorter retention time as obtained in Production Example 34 (277 mg) and the mixture was stirred for 90 minutes at room temperature. A 10% aqueous solution of sodium hydroxide (0.36 ml) was further added thereto and stirring was continued for 50 minutes under heating at 50° C. The solution was allowed to cool for 70 minutes to room temperature and 1N hydrochloric acid (1.4 ml) was added thereto and the resulting solution was cooled with ice. Deposited crystals were collected by filtration, washed three times with water (2 ml) and twice with chloroform (1ml), and dried by heating under reduced pressure to obtain optically active 1-(2,4-dichlorobenzyl)-6(2-hydroxy-1-pentane)sulfonyl-carbamoyl)-2-methylbenzimidazole with longer retention time on CHIRALPAK AD (79) (143 mg).
Quantity
277 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.2 mL
Type
reactant
Reaction Step Four
[Compound]
Name
6-(2-benzoyloxy-1-pentane)sulfonylcarbamoyl-1-(2,4-dichlorobenzyl)-2-methyl-benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][CH:4]=1.Cl.[CH3:13]O>>[CH3:13][C:4]1[NH:3][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
277 mg
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.36 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
Cl
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
6-(2-benzoyloxy-1-pentane)sulfonylcarbamoyl-1-(2,4-dichlorobenzyl)-2-methyl-benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 90 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 50 minutes
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
under heating at 50° C
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled with ice
FILTRATION
Type
FILTRATION
Details
Deposited crystals were collected by filtration
WASH
Type
WASH
Details
washed three times with water (2 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with chloroform (1ml), and dried
TEMPERATURE
Type
TEMPERATURE
Details
by heating under reduced pressure

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CC=1NC2=C(N1)C=CC=C2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 143 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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